molecular formula C15H12Cl2FNO B3038655 3-(3-Chloro-4-fluoroanilino)-1-(4-chlorophenyl)-1-propanone CAS No. 882748-38-1

3-(3-Chloro-4-fluoroanilino)-1-(4-chlorophenyl)-1-propanone

Cat. No. B3038655
CAS RN: 882748-38-1
M. Wt: 312.2 g/mol
InChI Key: JKAPHRLZCBBWRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chloro-4-fluoroanilino)-1-(4-chlorophenyl)-1-propanone, commonly known as CPF, is an organic compound with a wide range of applications in the scientific research field. It is a synthetic compound composed of three main components: a 3-chloro-4-fluoroanilino ring system, a 4-chlorophenyl ring, and a propanone side chain. CPF is an important building block for various organic synthesis reactions, and has been used for the preparation of many bioactive compounds. CPF is also utilized in the pharmaceutical industry for the synthesis of drugs. Additionally, CPF has been used in the development of new materials, such as polymers, dyes, and pigments.

Scientific Research Applications

Asymmetric Synthesis

  • Asymmetric Synthesis and Enantioselectivity: The compound 3-Chloro-1-phenyl-1-propanol, a derivative of 3-(3-Chloro-4-fluoroanilino)-1-(4-chlorophenyl)-1-propanone, is utilized as a chiral intermediate in the synthesis of antidepressant drugs. It is synthesized using various microbial reductases with high enantioselectivity, demonstrating its significance in producing optically active pharmaceutical compounds (Choi et al., 2010).

Cytotoxic Agents Synthesis

  • Potential Cytotoxic Agents: Compounds structurally related to this compound have been synthesized as potential cytotoxic agents. These compounds, synthesized via Mannich reactions, show the potential for development into potent anticancer drugs (Mete et al., 2007).

Acetylcholinesterase Inhibition

  • Acetylcholinesterase Inhibition: Derivatives of this compound act as competitive acetylcholinesterase inhibitors. This application is significant in the treatment of diseases like Alzheimer's, where acetylcholinesterase inhibition is a key therapeutic approach (Dafforn et al., 1982).

Molecular Structure and Quantum Chemical Studies

  • Molecular and Quantum Chemical Analysis: The compound and its derivatives have been extensively studied for their molecular structure and quantum chemical properties. These studies are vital for understanding the chemical reactivity and properties of the compound, which can be applied in various scientific fields (Satheeshkumar et al., 2017).

Fluorescence and Optical Properties

  • Solid-State Fluorescence: Chalcones related to this compound show interesting solid-state fluorescence properties. Understanding these properties can lead to applications in optoelectronics and material science (Yu et al., 2017).

Synthesis of Cyclic Peroxides

  • Cyclic Peroxides Synthesis: Derivatives of this compound are used in the synthesis of cyclic peroxides, which have applications in various chemical reactions and potential pharmaceutical uses (Qian et al., 1992).

Corrosion Inhibition Studies

  • Corrosion Inhibition: Quinoxaline-based propanones, structurally related to the compound, are effective inhibitors of mild steel corrosion. This has implications in the field of material science and industrial applications (Olasunkanmi et al., 2019).

Antimicrobial Activity and Molecular Docking

  • Antimicrobial Activity: Some derivatives have shown significant antibacterial and antifungal effects, opening pathways for new antimicrobial agents. Molecular docking studies further enhance understanding of their mechanism of action (Sivakumar et al., 2021).

properties

IUPAC Name

3-(3-chloro-4-fluoroanilino)-1-(4-chlorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2FNO/c16-11-3-1-10(2-4-11)15(20)7-8-19-12-5-6-14(18)13(17)9-12/h1-6,9,19H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKAPHRLZCBBWRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCNC2=CC(=C(C=C2)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301167840
Record name 3-[(3-Chloro-4-fluorophenyl)amino]-1-(4-chlorophenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301167840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

882748-38-1
Record name 3-[(3-Chloro-4-fluorophenyl)amino]-1-(4-chlorophenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=882748-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(3-Chloro-4-fluorophenyl)amino]-1-(4-chlorophenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301167840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Chloro-4-fluoroanilino)-1-(4-chlorophenyl)-1-propanone
Reactant of Route 2
Reactant of Route 2
3-(3-Chloro-4-fluoroanilino)-1-(4-chlorophenyl)-1-propanone
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-(3-Chloro-4-fluoroanilino)-1-(4-chlorophenyl)-1-propanone
Reactant of Route 4
Reactant of Route 4
3-(3-Chloro-4-fluoroanilino)-1-(4-chlorophenyl)-1-propanone
Reactant of Route 5
Reactant of Route 5
3-(3-Chloro-4-fluoroanilino)-1-(4-chlorophenyl)-1-propanone
Reactant of Route 6
Reactant of Route 6
3-(3-Chloro-4-fluoroanilino)-1-(4-chlorophenyl)-1-propanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.